molecular formula C9H8BrClO2 B1338500 2-(2-Bromo-4-chlorophenoxymethyl)oxirane CAS No. 68224-01-1

2-(2-Bromo-4-chlorophenoxymethyl)oxirane

Cat. No.: B1338500
CAS No.: 68224-01-1
M. Wt: 263.51 g/mol
InChI Key: UYDDEAYCMGCKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-chlorophenoxymethyl)oxirane is an organic compound with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with bromine and chlorine atoms. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxymethyl)oxirane typically involves the reaction of 2-bromo-4-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxymethyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can convert the bromine or chlorine substituents to less reactive groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the carbon atoms of the former oxirane ring.

    Oxidation: Products include diols or other oxidized derivatives.

    Reduction: Reduced products with hydrogen replacing the halogen atoms.

Scientific Research Applications

Agricultural Applications

One of the primary applications of 2-(2-Bromo-4-chlorophenoxymethyl)oxirane is in the development of agricultural fungicides. Research indicates that compounds derived from oxirane structures can enhance the efficacy of fungicides by improving their absorption and retention on plant surfaces.

In pharmaceuticals, this compound is studied for its potential as an active pharmaceutical ingredient (API). Its oxirane structure allows for various chemical modifications, leading to compounds with biological activity.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the oxirane ring can enhance activity against specific bacterial strains, making it a candidate for developing new antibiotics .

Pharmaceutical Use Details
Antimicrobial Agents Potential for developing new antibiotics through structural modifications.

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in polymer chemistry.

Case Study: Polymer Synthesis

The compound can be utilized as a monomer in polymerization reactions to produce specialty polymers with tailored properties such as thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and sealants .

Materials Application Details
Polymer Synthesis Used as a monomer to create specialty polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxymethyl)oxirane involves its reactivity towards nucleophiles due to the strained oxirane ring. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenoxymethyl)oxirane
  • 2-(2-Bromo-4-methylphenoxymethyl)oxirane
  • 2-(2-Bromo-4-nitrophenoxymethyl)oxirane

Uniqueness

2-(2-Bromo-4-chlorophenoxymethyl)oxirane is unique due to the presence of both bromine and chlorine substituents on the phenyl ring This combination of halogens imparts distinct reactivity and properties compared to similar compounds with different substituents

Biological Activity

2-(2-Bromo-4-chlorophenoxymethyl)oxirane, with the chemical formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol, is an organic compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This compound features a highly reactive oxirane (epoxide) ring, which plays a crucial role in its biological interactions.

Chemical Structure

The compound consists of a phenoxy group substituted with bromine and chlorine atoms, which significantly influence its reactivity. The oxirane ring's strain makes it susceptible to nucleophilic attack, leading to various chemical transformations.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-chlorophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This process includes the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The strained oxirane ring reacts readily with nucleophiles, which can lead to various biological effects depending on the target biomolecule and cellular context.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the safety profile of this compound. Preliminary studies suggest that while some derivatives exhibit significant cytotoxic effects against cancer cell lines, further investigations are necessary to establish a comprehensive toxicity profile for this compound .

Case Study: Anticancer Potential

A study exploring similar compounds has shown that halogenated epoxides can induce apoptosis in cancer cells through the activation of specific signaling pathways. While direct evidence for this compound is lacking, its structural similarities suggest potential anticancer activity that warrants further investigation.

Table: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityCytotoxicityMechanism of Action
This compoundTBDTBDNucleophilic attack on biomolecules
2-(2-Bromo-4-fluorophenoxymethyl)oxiraneModerateHighApoptosis induction via signaling pathways
3-(Bromomethyl)-4-chlorophenolLowModerateDisruption of cellular membranes

TBD : To Be Determined based on ongoing research.

Safety and Handling

Due to its reactive nature, this compound should be handled with care. It is recommended to work under inert gas conditions and protect it from moisture to prevent unwanted reactions.

Properties

IUPAC Name

2-[(2-bromo-4-chlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-8-3-6(11)1-2-9(8)13-5-7-4-12-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDDEAYCMGCKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498348
Record name 2-[(2-Bromo-4-chlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68224-01-1
Record name 2-[(2-Bromo-4-chlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.